2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile” is a chemical compound with the CAS Number: 68220-83-7 and a molecular weight of 204.27 .
Synthesis Analysis
While there are no direct synthesis methods available for “this compound”, similar compounds have been synthesized via Schiff bases reduction route . For instance, 2-aminothiazoles, which are significant class of organic medicinal compounds, have been utilized as starting material for the synthesis of diverse range of heterocyclic analogues .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16N2O/c1-12(2,9-13)14-8-10-4-6-11(15-3)7-5-10/h4-7,14H,8H2,1-3H3 . This indicates that the compound consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Photopolymerization Initiator Development
A new alkoxyamine compound with a chromophore group directly linked to the aminoxyl function has been proposed as a photoiniferter. This compound is capable of decomposing under UV irradiation to generate alkyl and nitroxide radicals, demonstrating potential in photopolymerization processes. Its efficiency as a conventional photoinitiator is comparable to that of 2,2′-dimethoxyphenyl acetophenone, showing promise in the field of nitroxide-mediated photopolymerization (NMP2) for the development of advanced materials (Guillaneuf et al., 2010).
Organocatalysis in Green Chemistry
The compound's derivative has been used in a green, efficient method for synthesizing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This synthesis employs a one-pot four-component condensation reaction under solvent-free conditions, highlighting its utility in promoting environmentally friendly chemical processes. Isonicotinic acid serves as a dual and biological organocatalyst in this reaction, further emphasizing the compound's role in sustainable chemistry applications (Zolfigol et al., 2013).
Corrosion Inhibition
Research has identified pyridine derivatives, including those structurally related to 2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile, as effective corrosion inhibitors for steel in acidic environments. These compounds exhibit high inhibition efficiencies, providing valuable insights into the development of new materials and coatings that can protect against corrosion in industrial applications. The study demonstrates the potential of these derivatives in extending the life of metal structures and components in harsh chemical conditions (Ansari et al., 2015).
Advanced Material Development
The study of copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties for ultraviolet-curable pigmented coatings showcases the application of compounds related to this compound in creating advanced materials. These systems are explored for their photoinitiation efficiency, revealing their potential in the development of new coatings and materials with specialized properties (Angiolini et al., 1997).
properties
IUPAC Name |
2-(4-methoxyanilino)-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2,8-12)13-9-4-6-10(14-3)7-5-9/h4-7,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMJJKBDBUNCSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.